3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1513786-59-8
VCID: VC2704316
InChI: InChI=1S/C15H12F2O2/c16-13-7-12(8-14(17)9-13)11-4-1-10(2-5-11)3-6-15(18)19/h1-2,4-5,7-9H,3,6H2,(H,18,19)
SMILES: C1=CC(=CC=C1CCC(=O)O)C2=CC(=CC(=C2)F)F
Molecular Formula: C15H12F2O2
Molecular Weight: 262.25 g/mol

3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid

CAS No.: 1513786-59-8

Cat. No.: VC2704316

Molecular Formula: C15H12F2O2

Molecular Weight: 262.25 g/mol

* For research use only. Not for human or veterinary use.

3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid - 1513786-59-8

Specification

CAS No. 1513786-59-8
Molecular Formula C15H12F2O2
Molecular Weight 262.25 g/mol
IUPAC Name 3-[4-(3,5-difluorophenyl)phenyl]propanoic acid
Standard InChI InChI=1S/C15H12F2O2/c16-13-7-12(8-14(17)9-13)11-4-1-10(2-5-11)3-6-15(18)19/h1-2,4-5,7-9H,3,6H2,(H,18,19)
Standard InChI Key WDTZBLVSXJKSOE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCC(=O)O)C2=CC(=CC(=C2)F)F
Canonical SMILES C1=CC(=CC=C1CCC(=O)O)C2=CC(=CC(=C2)F)F

Introduction

Chemical Structure and Properties

Molecular Structure

3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid consists of a biphenyl core substituted with two fluorine atoms at positions 3' and 5' on one phenyl ring, and a propanoic acid chain (CH₂CH₂COOH) at position 4 on the other phenyl ring. The molecular formula is C₁₅H₁₂F₂O₂ with a calculated molecular weight of approximately 262.26 g/mol.

The biphenyl system provides structural rigidity while the propanoic acid side chain introduces a degree of flexibility. The combination creates a molecule with distinct spatial orientation that likely influences its interaction with biological systems and materials.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds such as 3',5'-difluorobiphenyl-4-carboxylic acid (C₁₃H₈F₂O₂, MW: 234.20 g/mol) , we can infer several properties of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid.

Table 1. Physical and Chemical Properties of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid

PropertyValueBasis for Estimation
Molecular FormulaC₁₅H₁₂F₂O₂Structural determination
Molecular Weight262.26 g/molCalculated from atomic weights
Physical AppearanceWhite to off-white crystalline solidBased on similar biphenyl carboxylic acids
Melting Point125-145°C (estimated)Comparison with similar compounds
Solubility in WaterPoor (<1 mg/mL at 25°C)Hydrophobic nature of biphenyl core
Solubility in Organic SolventsGood in methanol, ethanol, DMSO, dichloromethaneTypical for aromatic carboxylic acids
LogP (octanol-water)Approximately 3.8-4.2Estimated based on structural features
pKaApproximately 4.2-4.6Typical for phenylpropanoic acids

The presence of fluorine substituents likely affects the electronic distribution within the molecule, potentially increasing the acidity of the carboxylic acid group compared to non-fluorinated analogs. The fluorine atoms also contribute to the compound's lipophilicity while potentially creating sites for unique intermolecular interactions through C-F···H hydrogen bonding.

Synthetic RouteKey Reagents and ConditionsAdvantagesPotential Challenges
Suzuki-Miyaura Coupling3,5-Difluorophenylboronic acid, 4-(2-bromoethyl)benzoic acid, Pd catalystWell-established methodology with typically good yieldsMay require protecting groups for the carboxylic acid
Sequential Cross-Coupling1. Coupling of 3,5-difluorobromobenzene with 4-bromophenylacetate
2. Chain extension
Modular approach allowing optimization at each stepMultiple steps with potential yield losses
Wittig Reaction Approach3',5'-Difluorobiphenyl-4-carbaldehyde with stabilized Wittig reagentDirect access to the propanoic acid chainRequires preparation of biphenyl aldehyde precursor
Heck Coupling3',5'-Difluoro-4-bromobiphenyl with acrylic acidDirect formation of carbon-carbon bondRegioselectivity challenges may arise

Cross-Coupling Strategy

Spectroscopic Properties

The spectroscopic characteristics of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid can be predicted based on its structure and comparison with similar compounds.

Table 3. Predicted Spectroscopic Properties of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid

Spectroscopic TechniqueExpected Key FeaturesDiagnostic Value
¹H NMR- Aromatic protons (7.2-7.6 ppm)
- Methylene protons (2.7-3.1 ppm, 2.5-2.8 ppm)
- Carboxylic acid proton (10-12 ppm)
Confirmation of structure and purity assessment
¹³C NMR- Carboxylic carbon (~175 ppm)
- Aromatic carbons (115-160 ppm)
- Methylene carbons (30-36 ppm)
Carbon framework verification
¹⁹F NMRSingle signal at approximately -110 to -115 ppmConfirmation of fluorine substitution pattern
IR Spectroscopy- O-H stretch (3200-2800 cm⁻¹)
- C=O stretch (~1700 cm⁻¹)
- C-F stretch (1100-1200 cm⁻¹)
- Aromatic C=C stretch (1600, 1500 cm⁻¹)
Functional group identification
Mass Spectrometry- Molecular ion at m/z 262
- Fragment ions: [M-OH]⁺, [M-COOH]⁺
- Characteristic biphenyl fragmentation pattern
Molecular weight confirmation and structural information

These spectroscopic features would be crucial for structure confirmation and purity assessment during synthesis and characterization studies.

Structure-Activity Relationships

Understanding the relationship between the structural features of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid and its properties is crucial for rational design in applications.

Table 4. Structure-Activity Relationships in Fluorinated Biphenyl Compounds

Structural FeaturePotential Effect on PropertiesRelevance to Applications
3',5'-Difluoro Substitution- Electronic withdrawal effects
- Altered hydrogen bonding
- Increased metabolic stability
- Modulation of biological activity
- Improved pharmacokinetic properties
Biphenyl Core- Conformational rigidity
- Hydrophobicity
- π-π stacking capability
- Defined spatial presentation of functional groups
- Interaction with aromatic binding sites
Propanoic Acid Chain- Flexibility
- Hydrogen bond donor/acceptor
- Ionizable group
- Adaptability to binding site topography
- Polar interactions
- pH-dependent properties
Chain Length (3 carbons)- Optimal distance between aromatic core and acidic function
- Conformational flexibility
- Specific spacing requirements for biological targets
- Balance between rigidity and flexibility

The specific pattern of 3',5'-difluoro substitution creates a distinctive electronic distribution and potential hydrogen bonding profile that distinguishes this compound from other fluorinated biphenyl derivatives. The meta positioning of fluorine atoms on one ring combined with the para positioning of the propanoic acid chain on the other ring establishes a unique three-dimensional arrangement of electronic features.

Research Gaps and Future Directions

Despite the potential applications of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid, several research gaps exist that present opportunities for future investigation.

Biological Evaluation

The biological activity profile of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid remains largely unexplored. Potential research directions include:

  • Screening against panels of enzymes and receptors to identify potential targets

  • Investigation of anti-inflammatory, antioxidant, or other pharmacological properties

  • Evaluation of ADME (absorption, distribution, metabolism, excretion) properties

  • Assessment of structure-activity relationships through systematic modifications

Materials Applications

The potential utility of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid in materials science deserves exploration:

  • Incorporation into polymeric materials to assess effects on thermal and mechanical properties

  • Investigation of liquid crystalline behavior or capabilities

  • Evaluation as a building block for supramolecular assemblies

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